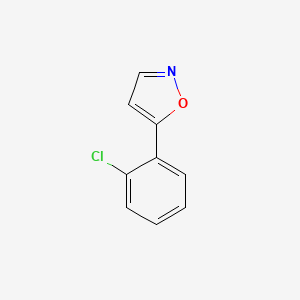

5-(2-chlorophenyl)isoxazole

Description

Significance of the Isoxazole (B147169) Core in Advanced Organic Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one adjacent oxygen atom. nih.gov This structural motif is of considerable importance in organic chemistry due to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. nih.govnanobioletters.com The isoxazole core is an electron-rich aromatic system, and the weak nitrogen-oxygen bond allows for ring-cleavage reactions, providing a pathway to various other functionalized molecules. nih.gov

The isoxazole moiety is found in several pharmaceuticals, including the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the immunosuppressant leflunomide. rsc.orgajrconline.org Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. nih.govnanobioletters.comnih.gov The versatility of the isoxazole ring stems from the ability to introduce a variety of substituents at different positions, which allows for the fine-tuning of its physicochemical and biological properties. nih.gov Synthetic strategies for creating isoxazole derivatives are numerous and include 1,3-dipolar cycloaddition reactions and condensation reactions. nih.govrsc.org

Rationale for Focused Investigation of 5-(2-chlorophenyl)isoxazole

Research into derivatives of this compound has been driven by the desire to explore how these structural features impact biological activity. For instance, the compound has been used as a building block for the synthesis of more complex molecules with potential therapeutic applications. nih.gov Studies have investigated its derivatives for activities such as anticancer and antifungal effects. nih.govresearchgate.net

Scope and Research Trajectories for the Chemical Compound

The research surrounding this compound and its derivatives is multifaceted. One major trajectory is in the field of medicinal chemistry, where scientists are exploring its potential as a scaffold for the development of new drugs. nih.gov This includes the synthesis of a variety of analogues and their evaluation for different biological activities. For example, derivatives have been synthesized and tested for their efficacy as antifungal agents against rice pathogens like Rhizoctonia solani. researchgate.net

Another area of research involves using this compound as a starting material or intermediate in organic synthesis. The functional groups on the molecule, including the isoxazole ring and the chloro-substituted phenyl ring, provide reactive sites for further chemical modifications, allowing for the construction of more complex molecular architectures. evitachem.com

Below is a table summarizing some of the research findings related to derivatives of this compound.

| Derivative of this compound | Research Focus | Notable Findings |

| 5-(2-chlorophenyl)-3-phenylisoxazole | Synthesis and Anti-inflammatory Activity | The compound was synthesized and characterized. rjpbcs.comhumanjournals.comscholarsresearchlibrary.com |

| {[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride | Synthesis and Potential Biological Activity | Investigated as a building block for more complex heterocyclic compounds. |

| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives | Anticancer and Antioxidant Agents | Some derivatives showed cytotoxic activity against certain cancer cell lines. nih.gov |

| 5-(2-chlorophenyl) isoxazole | Antifungal Activity | Exhibited high activity against the rice pathogen Rhizoctonia solani. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

874773-63-4 |

|---|---|

Molecular Formula |

C9H6ClNO |

Molecular Weight |

179.6 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H |

InChI Key |

QJNAREFGDWJEBJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NO2)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 5 2 Chlorophenyl Isoxazole Derivatives

Fundamental Reaction Pathways within the Isoxazole (B147169) Core and Chlorophenyl Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and the substituted phenyl ring exhibit distinct reactivities. The isoxazole core is susceptible to both electrophilic attack and reductive cleavage, while the 2-chlorophenyl group primarily undergoes nucleophilic aromatic substitution.

While isoxazoles are generally considered electron-rich aromatic systems, electrophilic substitution is not as facile as in other five-membered heterocycles like pyrrole (B145914) or furan. The nitrogen atom in the isoxazole ring can be a site for electrophilic attack, though this often leads to ring-opening or rearrangement rather than simple substitution. For instance, photochemical isomerization of isoxazoles can proceed through homolysis of the O–N bond, forming an acyl azirine intermediate which can then rearrange to other heterocyclic systems like oxazoles or pyrazoles. nih.gov This process, however, often requires UV light and is a specialized reaction. nih.gov In the context of 5-(2-chlorophenyl)isoxazole, direct electrophilic attack on the isoxazole nitrogen under typical electrophilic aromatic substitution conditions is not a primary reaction pathway. Instead, electrophilic substitution, if it occurs, is more likely to happen at the C4 position of the isoxazole ring. reddit.com

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 2-chlorophenyl moiety of this compound. wikipedia.org This reaction involves the displacement of the chlorine atom by a nucleophile. The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Aromatic rings that are electron-poor are more susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The isoxazole ring itself can act as a mildly electron-withdrawing group, which can facilitate SNAr at the attached phenyl ring, although strong electron-withdrawing groups ortho or para to the leaving group are typically required for high reactivity. wikipedia.org

The mechanism of SNAr involves a two-step process: addition of the nucleophile to the carbon bearing the leaving group to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. masterorganicchemistry.comyoutube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction Rate | Rationale |

| Electron-withdrawing groups | Increases rate | Stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com |

| Position of electron-withdrawing groups | ortho and para positions are most effective | Allows for delocalization of the negative charge onto the electron-withdrawing group through resonance. masterorganicchemistry.com |

| Leaving group ability | F > Cl > Br > I | The rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. More electronegative halogens enhance the electrophilicity of the carbon atom being attacked. youtube.com |

| Nucleophile strength | Stronger nucleophiles react faster | The nucleophile is involved in the rate-determining step. |

For this compound, the isoxazole substituent is at the ortho position relative to the chlorine atom. While not a strongly deactivating group, its electronic influence can play a role in facilitating SNAr reactions with strong nucleophiles under appropriate conditions.

The N-O bond in the isoxazole ring is susceptible to reductive cleavage under various conditions, leading to the formation of different products. This reactivity provides a valuable synthetic tool for transforming the isoxazole core into other functional groups.

One common method for the reductive cleavage of isoxazoles is catalytic hydrogenation. This process can lead to the formation of β-aminoenones. rsc.org Another approach involves the use of reducing agents like molybdenum hexacarbonyl [Mo(CO)6] in the presence of water, which also yields β-aminoenones through reductive cleavage of the N-O bond. rsc.org The reaction with Mo(CO)6 is believed to proceed through a complexation of the metal to the isoxazole ring, facilitating the N-O bond scission. rsc.org

The reduction of isoxazoles can also be a significant metabolic pathway for drugs containing this moiety. For example, the anticoagulant razaxaban, which contains a 1,2-benzisoxazole (B1199462) structure, undergoes reductive isoxazole ring opening as its major metabolic clearance pathway in rats and dogs. nih.gov This in vivo reduction is catalyzed by NADH-dependent reductases in the liver. nih.gov

Table 2: Common Reductive Transformations of the Isoxazole Ring

| Reagent/Condition | Product | Reference |

| Catalytic Hydrogenation | β-Aminoenone | rsc.org |

| Mo(CO)6 / H2O | β-Aminoenone | rsc.org |

| NADH-dependent reductases (in vivo) | Ring-opened metabolites (e.g., benzamidine) | nih.gov |

| Raney-nickel, boric acid, H2 | β-Hydroxy ketones (from Δ²-isoxazolines) | researchgate.net |

These reductive transformations highlight the isoxazole ring as a versatile synthon that can be unmasked to reveal other valuable functional groups.

Regioselectivity and Stereoselectivity in Isoxazole Ring Formation and Functionalization

The synthesis of substituted isoxazoles often involves [3+2] cycloaddition reactions between a nitrile oxide and an alkyne or alkene. The regioselectivity of this reaction, which determines the substitution pattern of the resulting isoxazole ring, is a critical aspect of the synthesis. organic-chemistry.org For the synthesis of a 5-substituted isoxazole like this compound, the cycloaddition would typically involve a 2-chlorophenyl-substituted dipolarophile and a nitrile oxide.

The regiochemical outcome of the 1,3-dipolar cycloaddition is influenced by both electronic and steric factors of the reactants. rsc.org Control over these factors allows for the selective synthesis of a desired regioisomer. rsc.org For instance, copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes have been shown to produce 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

Stereoselectivity becomes important when the functionalization of the isoxazole ring or its precursors creates chiral centers. nih.gov While the core isoxazole ring is aromatic and planar, reactions on substituents or during the formation of related, non-aromatic isoxazoline (B3343090) intermediates can be stereoselective. Catalytic asymmetric methods have been developed for the functionalization of isoxazoles, often by introducing an exocyclic directing group to control the stereochemical outcome. researchgate.net

Advanced Functionalization Strategies for the Aromatic System

The 2-chlorophenyl group of this compound is amenable to a variety of modern cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis, including in the pharmaceutical industry. researchgate.net The chlorine atom on the phenyl ring of this compound can serve as a handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (in this case, the 2-chlorophenyl group) with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. nih.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl alkynes. sigmaaldrich.com

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 2-chlorophenyl group, forming a palladium(II) intermediate. youtube.comrhhz.net

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. youtube.comrhhz.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.comrhhz.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl/Aryl Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine | Aryl Amine |

| Heck Coupling | Alkene | Aryl Alkene |

These advanced functionalization strategies significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents onto the phenyl ring and the creation of more complex molecular architectures.

Halogen Exchange Reactions

Halogen exchange reactions are a cornerstone of synthetic chemistry, enabling the introduction of different halogen atoms or other functional groups onto a molecule. In the context of isoxazole derivatives, metal-halogen exchange is a predominant strategy for functionalization, particularly for introducing functionalities at specific positions on the ring. This process typically involves the reaction of a halogenated isoxazole with an organometallic reagent, such as an organolithium compound, to generate a lithiated isoxazole intermediate. This highly reactive species can then be quenched with an electrophile to introduce a new substituent.

While direct halogen-for-halogen exchange is less commonly detailed, the generation of halogenated isoxazoles is well-documented. For instance, 4-iodoisoxazoles can be synthesized through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl) nih.gov. These 4-iodo derivatives are valuable precursors for further synthetic transformations, including palladium-catalyzed cross-coupling reactions, which effectively "exchange" the iodine for a new carbon-based group nih.gov.

The process of lithiation followed by quenching with a halogen source is a key pathway for introducing halogens. For example, 3,5-disubstituted isoxazoles can be selectively deprotonated at the C-4 position using n-butyllithium to form a 4-lithioisoxazole. This intermediate readily reacts with electrophilic halogen sources, such as iodine (I2), to yield the corresponding 4-iodoisoxazole (B1321973) derivative cdnsciencepub.com. This two-step sequence serves as a versatile method for installing a halogen at a specific site on the isoxazole ring, which can then participate in subsequent exchange or coupling reactions.

Table 1: Halogen Introduction via Lithiation on Isoxazole Derivatives

| Starting Material | Reagent | Intermediate | Electrophile | Product | Position of Halogenation |

|---|---|---|---|---|---|

| 3,5-disubstituted isoxazole | n-Butyllithium | 4-Lithio-3,5-disubstituted isoxazole | Iodine (I₂) | 4-Iodo-3,5-disubstituted isoxazole | C-4 |

Direct Functionalization at C-3, C-4, and C-5 Positions

Direct functionalization via C-H bond activation is a highly atom-economical and efficient strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. The reactivity of the C-H bonds on the isoxazole ring varies depending on their position.

Functionalization at the C-4 Position: The proton at the C-4 position of the isoxazole ring is the most acidic, making it the primary site for direct deprotonation. Research has demonstrated that 3,5-disubstituted isoxazoles, such as derivatives of this compound where the C-3 position is also substituted, readily undergo lithiation at the C-4 position upon treatment with strong bases like n-butyllithium cdnsciencepub.com. The resulting 4-lithioisoxazole is a potent nucleophile that can be trapped with a wide array of electrophiles. This allows for the direct introduction of various functional groups at the C-4 position, including carboxylic acids (by quenching with CO₂) and halogens (by quenching with I₂) cdnsciencepub.com. This method provides a reliable and regioselective route to C-4 functionalized isoxazoles.

Table 2: Direct Functionalization of 3,5-Disubstituted Isoxazoles at the C-4 Position

| Substrate | Reagent | Intermediate | Electrophile | Product |

|---|---|---|---|---|

| 3,5-Disubstituted Isoxazole | n-Butyllithium | 4-Lithio-3,5-disubstituted isoxazole | Carbon Dioxide (CO₂) | 3,5-Disubstituted isoxazole-4-carboxylic acid |

Functionalization at the C-3 and C-5 Positions: Direct C-H functionalization at the C-3 and C-5 positions is more challenging due to the lower acidity of the protons at these sites compared to C-4. Functionalization at these positions typically relies on transition metal-catalyzed C-H activation.

For isoxazole derivatives that are unsubstituted at the C-5 position, palladium-catalyzed direct arylation has been successfully achieved. This reaction selectively activates the C-H bond at the C-5 position for coupling with aryl iodides, yielding 5-arylisoxazoles in moderate to good yields nih.gov. However, for the parent compound this compound, this position is already occupied. This methodology is therefore relevant for isoxazole precursors before the introduction of the C-5 substituent.

The C-3 position is generally the least reactive towards direct C-H activation. Functionalization at this site often requires the synthesis of the isoxazole ring from precursors that already contain the desired C-3 substituent. While direct C-H functionalization at C-3 is not a common strategy, some specialized methods involving ring-opening and rearrangement cascades under transition metal catalysis can lead to functionalized products, though these are complex, multi-step transformations acs.org.

Advanced Characterization Techniques for Structural Elucidation of 5 2 Chlorophenyl Isoxazole

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the chemical environment of atoms and the nature of the bonds connecting them.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a compound like 5-(2-chlorophenyl)isoxazole, the spectrum would show distinct signals for the protons on the isoxazole (B147169) ring and the 2-chlorophenyl ring. For the closely related compound, 5-(2-chlorophenyl)-3-phenylisoxazole, the aromatic protons appear as a multiplet in the range of δ 7.40-7.86 ppm, while the isoxazole proton appears as a singlet at δ 6.84 ppm. rsc.org The signals for the 2-chlorophenyl group in a similar heterocyclic system have been observed between δ 7.11 and 7.63 ppm. rsc.org

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. In the ¹³C NMR spectrum of 5-(2-chlorophenyl)-3-phenylisoxazole, the carbon atoms of the isoxazole ring appear at δ 168.8, 163.0, and 98.2 ppm. rsc.org The carbons of the phenyl rings, including the 2-chlorophenyl group, resonate in the region of δ 123.8-135.0 ppm. rsc.org The presence of the chlorine atom influences the chemical shifts of the adjacent carbon atoms on the phenyl ring.

| Technique | Functional Group | Observed Chemical Shift (δ) ppm | Reference Compound |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 7.11 - 7.86 | 5-(2-chlorophenyl)-3-phenylisoxazole rsc.org, 2-(2-chlorophenyl)-4,5-dihydrooxazole rsc.org |

| Isoxazole Proton (C4-H) | ~6.84 | ||

| ¹³C NMR | Isoxazole Ring Carbons | 98.2, 163.0, 168.8 | |

| Aromatic Ring Carbons | 123.8 - 135.0 | 5-(2-chlorophenyl)-3-phenylisoxazole rsc.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and absorption of IR radiation at these frequencies indicates their presence. For isoxazole derivatives, key vibrational bands confirm the presence of the heterocyclic ring and the aromatic system. Characteristic peaks include C=N stretching of the imine group in the isoxazole ring, C=C stretching of the aromatic rings, and C-O stretching within the isoxazole ring. wpmucdn.com For example, in a related isoxazole, the C=N imine peak appears around 1607 cm⁻¹, the C=C aromatic stretch is seen at 1561 cm⁻¹, and the C-O ring vibration is observed at 1173 cm⁻¹. wpmucdn.com The disappearance of the carbonyl (C=O) stretching band from the starting materials is a key indicator of successful isoxazole ring formation during synthesis. rjpbcs.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Aromatic Stretch | Ar-H | ~3100 |

| C=N Imine Stretch | Isoxazole Ring | ~1607 |

| C=C Aromatic Stretch | Aromatic Rings | ~1560 |

| C-O Ring Stretch | Isoxazole Ring | ~1170 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound. For instance, the HRMS data for 2-(2-chlorophenyl)-4,5-dihydrooxazole showed a calculated m/z for [M+H]⁺ of 182.0367, with the found value being 182.0363, confirming its elemental composition of C₉H₈ClNO. rsc.org Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing valuable information about its structural components and connectivity. nih.gov

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 2-(2-chlorophenyl)-4,5-dihydrooxazole | C₉H₈ClNO | [M+H]⁺ | 182.0367 | 182.0363 rsc.org |

Diffraction Techniques for Definitive Structural Analysis

While spectroscopic methods provide powerful evidence for a molecule's structure, diffraction techniques offer the most definitive proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray crystallography is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact coordinates of each atom in the molecule, as well as bond lengths and angles. For a related compound, 4-(4-Chlorophenyl)-5-phenylisoxazole, X-ray analysis revealed a monoclinic crystal system with a P2₁/c space group. researchgate.net The analysis also determines the dihedral angles between the planar rings; for instance, the isoxazole ring is inclined to the chlorophenyl and phenyl rings, indicating a twisted conformation. researchgate.net This level of detail is unparalleled and provides conclusive proof of the compound's structure.

| Parameter | Value |

|---|---|

| Compound | 4-(4-Chlorophenyl)-5-phenylisoxazole researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| Unit Cell Dimensions | a = 6.554 Å researchgate.net |

| b = 25.966 Å researchgate.net | |

| c = 7.4721 Å researchgate.net | |

| Angle (β) | 106.171° researchgate.net |

Chromatographic Methods for Purity Assessment and Intermediate Detection

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby ensuring its purity. These methods are also used to monitor the progress of a reaction and detect the presence of transient intermediates.

Commonly used techniques include column chromatography for purification after synthesis, where the crude product is separated based on its differential adsorption to a stationary phase. wpmucdn.com The purity of the final product is often assessed using High-Performance Liquid Chromatography (HPLC), which can separate and quantify even minor impurities. nih.govusbio.net For instance, the purity of isoxazole derivatives has been confirmed to be greater than 97% by HPLC analysis. nih.govusbio.net Supercritical fluid chromatography (SFC) has also been employed for the small-scale separation of isoxazole analogues, achieving enantiomeric excess and achiral purity levels higher than 98%. nih.gov These methods are critical for ensuring that the characterized compound is a single, pure substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. mdpi.com For the analysis of isoxazole derivatives, including this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. mdpi.comsielc.comijpsr.com This technique utilizes a nonpolar stationary phase and a polar mobile phase.

In a typical RP-HPLC analysis of a moderately polar compound like this compound, a C18 column is often employed as the stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid like phosphoric acid or formic acid added to improve peak shape and resolution. sielc.comvedomostincesmp.ru The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier for the compound under specific chromatographic conditions.

Research Findings: While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds provide a strong basis for its analysis. For instance, the analysis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, a related isoxazole derivative, is successfully achieved using a reverse-phase method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Such a method is scalable and can be adapted for the analysis and purification of this compound. sielc.com The conditions can be optimized by adjusting the gradient or isocratic flow, the ratio of organic to aqueous components in the mobile phase, and the flow rate to achieve optimal separation from starting materials, by-products, or impurities.

Below is an interactive data table representing a hypothetical, yet typical, set of HPLC conditions and expected results for the analysis of this compound.

| Parameter | Condition/Value |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Column Temperature | Ambient (~25 °C) |

| Expected Retention Time (tR) | ~7-9 minutes |

| Purity Assessment | >97% (based on peak area) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. nih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. nih.gov The technique involves spotting a small amount of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate, and developing the plate in a sealed chamber with a suitable mobile phase (eluent).

The separation is based on the principle of adsorption chromatography. Components of the mixture move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. reddit.com Generally, on a polar stationary phase like silica gel, less polar compounds travel further up the plate, resulting in a higher Retention Factor (R_f) value, while more polar compounds have a stronger interaction with the silica and travel shorter distances, leading to a lower R_f value. khanacademy.org The R_f value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org

Research Findings: In the synthesis of isoxazoles, TLC is the primary method for tracking the reaction's progression. nih.govnih.gov For instance, in syntheses involving the cyclization of chalcone (B49325) precursors or other intermediates to form the isoxazole ring, TLC can clearly distinguish the product from the starting materials. nih.gov By comparing the R_f value of the newly formed spot in the reaction mixture lane to that of the starting material and a co-spotted lane (containing both starting material and reaction mixture), a chemist can determine if the reaction is proceeding and when it has reached completion.

The choice of the solvent system (mobile phase) is critical for achieving good separation. reddit.com For compounds with moderate polarity like substituted isoxazoles, mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) are commonly used. nih.govrochester.edu For example, a solvent system of ethyl acetate and hexane in a 3:7 ratio has been used to monitor the formation of thiouracil-tethered isoxazoles. nih.gov The spots on the TLC plate are typically visualized under UV light (at 254 nm), as aromatic systems like the isoxazole ring are often UV-active, or by using chemical stains such as iodine vapor. researchgate.net

The following interactive data table summarizes typical TLC parameters for monitoring the synthesis of this compound.

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Silica Gel 60 F254 coated aluminum plates |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (30:70, v/v) |

| Development | In a closed chamber saturated with eluent vapor |

| Visualization | UV lamp (254 nm) or Iodine chamber |

| Expected R_f (Starting Material - e.g., Chalcone) | ~0.50 - 0.60 |

| Expected R_f (Product - this compound) | ~0.40 - 0.50 |

Applications of 5 2 Chlorophenyl Isoxazole in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

As a synthetic building block, 5-(2-chlorophenyl)isoxazole provides a robust scaffold that can be elaborated upon to generate molecules of significant complexity and function. Isoxazole (B147169) derivatives are recognized as crucial heterocyclic scaffolds in the fields of organic synthesis and medicinal chemistry nih.govlifechemicals.com. Their value lies in their ability to act as "masked" functionalities, which can be revealed through specific chemical transformations at a desired stage of a synthetic sequence lifechemicals.com.

The isoxazole nucleus serves as a linchpin in the assembly of more intricate heterocyclic systems. The stability of the isoxazole ring allows for chemical modifications on other parts of a molecule, while its latent reactivity provides a handle for subsequent ring-opening or rearrangement reactions to form new cyclic structures wpmucdn.com. Chemists leverage the 1,3-dipolar cycloaddition reaction as a powerful method for constructing five-membered heterocycles like isoxazoles, which can then be used as intermediates for fused heterocyclic frameworks such as isoxazole/isoquinolinone hybrids mdpi.com. This strategic approach enables the synthesis of diverse molecular architectures that would be challenging to access through other means. The synthesis of various heterocyclic derivatives, including those based on benzoxazole (B165842) and thiazolo[4,5-d]pyrimidine, often relies on building blocks that can be conceptually related to functionalized isoxazoles, highlighting the broad applicability of such scaffolds in creating complex molecules d-nb.info.

In high-throughput screening for drug discovery and agrochemical research, the ability to rapidly generate a large number of structurally diverse compounds is paramount. This compound and its analogues are ideal starting points for creating chemical libraries. The isoxazole core can be readily functionalized, allowing for the introduction of various substituents. For instance, related structures like 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid have been used to synthesize a series of isoxazole-carboxamide derivatives, demonstrating a straightforward method for diversification nih.gov. This strategy allows researchers to systematically explore the structure-activity relationships (SAR) of a compound class. Patents related to isoxazole derivatives for fungicidal applications often describe numerous variations on the core structure, underscoring their importance in combinatorial chemistry and the generation of extensive compound libraries for screening google.com.

Transformations to Other Functional Groups and Molecular Motifs

One of the most powerful aspects of isoxazole chemistry is the ability to cleave the N-O bond of the ring, unmasking other functional groups. This transformative potential allows a single isoxazole precursor to serve as a synthon for multiple molecular motifs.

The isoxazole ring can be selectively opened under various conditions to yield valuable acyclic intermediates.

β-Aminoenones (Enaminones): Reductive cleavage of the N-O bond in isoxazoles can be achieved using reagents like hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅] in the presence of water. This process efficiently converts isoxazoles into β-amino enones, which are themselves versatile intermediates in organic synthesis rsc.orgrsc.org.

β-Hydroxy Ketones: Another synthetically useful transformation is the reductive ring cleavage of isoxazolines (dihydroisoxazoles) to produce β-hydroxy ketones. This reaction provides a synthetic equivalent to an aldol (B89426) addition product and can be accomplished using reagents such as an aluminum/copper(II) chloride couple researchgate.net. While this applies to the related isoxazoline (B3343090) ring, similar reductive strategies can be adapted for isoxazoles to access related 1,3-dioxygenated motifs.

These ring-opening strategies are summarized in the table below.

| Starting Material | Reagents | Product | Citation(s) |

| Isoxazole | Mo(CO)₆ and water | β-Aminoenone | rsc.orgrsc.org |

| Isoxazoline | Al/CuCl₂ | β-Hydroxy Ketone | researchgate.net |

Beyond ring-opening, the this compound scaffold can be derivatized to introduce new functional groups and fine-tune its chemical properties. A common strategy involves the synthesis of derivatives from precursors like 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid or 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride google.com. These activated precursors readily react with a variety of nucleophiles (alcohols, amines, etc.) to generate esters, amides, and other functionalized molecules. Such derivatization is crucial for modulating a molecule's biological activity, solubility, and other pharmacokinetic properties. In one example of a novel transformation, treatment of substituted isoxazoles with an electrophilic fluorinating agent resulted in a ring-opening fluorination, producing valuable α-fluorocyanoketones researchgate.net. This demonstrates how the isoxazole core can be used to access complex fluorinated compounds.

Strategic Utility in Agricultural Chemical Research

The isoxazole heterocycle is a well-established and highly valuable scaffold in the field of agrochemicals ingentaconnect.comscilit.com. Its derivatives have been successfully commercialized as fungicides, herbicides, and insecticides semanticscholar.orggoogle.com. The versatility of the isoxazole ring allows for the creation of compounds that can interact with a wide range of biological targets in pests and weeds.

The synthetic flexibility of this compound and related structures is a key driver of their utility in this field. By employing the diversification strategies and chemical transformations discussed previously, agricultural chemists can generate and test a multitude of candidates to optimize efficacy and selectivity. For example, isoxazol-5-ones, which are structurally related to isoxazoles, are considered strategic building blocks in the development of new agrochemicals researchgate.net. Patents in this area frequently claim broad classes of isoxazole derivatives, highlighting the ongoing research into their potential to control fungal pests and unwanted vegetation google.comgoogle.com. The ability to transform the isoxazole ring into other functional groups also allows it to serve as a key intermediate in the synthesis of other agrochemically active heterocyclic compounds.

| Compound Class | Agrochemical Application | Citation(s) |

| Isoxazole Derivatives | Fungicides | google.com |

| Isoxazole Derivatives | Herbicides | scilit.comgoogle.com |

| Isoxazole Derivatives | Insecticides | ingentaconnect.comsemanticscholar.org |

Design and Synthesis of Herbicidal Agents

While the isoxazole scaffold is present in various commercial herbicides, publicly available scientific literature does not extensively detail the specific application of this compound as a primary building block for the design and synthesis of novel herbicidal agents. The development of isoxazole-based herbicides often involves other substitution patterns, such as 5-cyclopropylisoxazoles, which are precursors to 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides. Although research into various substituted phenylisoxazoles for herbicidal activity is an active field, specific structure-activity relationship studies focusing on the this compound moiety are not prominently documented.

Development of Insecticidal and Fungicidal Compounds

The this compound scaffold has been more extensively explored in the context of fungicide development, with limited specific information on its role in creating insecticides.

Insecticidal Compounds

Current research literature does not provide specific examples or detailed studies on the utilization of this compound for the direct design and synthesis of insecticidal compounds. While the broader isoxazole and isoxazoline classes of compounds are known to exhibit insecticidal properties, the focus has often been on different structural analogues.

Fungicidal Compounds

Significant research has demonstrated the value of the this compound moiety in the synthesis of potent fungicides, particularly in the creation of fused heterocyclic systems like furo[3,4-c]isoxazoles. tandfonline.com Studies have systematically investigated the impact of the substituent on the phenyl ring attached to the isoxazole core, revealing that the position of the chlorine atom is critical for fungicidal efficacy.

In the development of furo[3,4-c]isoxazole derivatives, the ortho-chlorophenyl substituent at the 6-position (corresponding to the 5-position of the isoxazole ring) was found to confer the highest fungicidal activity compared to its meta- and para-isomers. tandfonline.com This highlights the importance of the specific stereoelectronic properties of the 5-(2-chlorophenyl) group.

One of the key synthesized compounds, 3-methyl-6-(2-chlorophenyl)-4H,6H-furo[3,4-c]isoxazole (referred to in research as isoxazole IIb), demonstrated significant and selective activity. tandfonline.com Further research into related structures, such as 4,5-dihydro-7H-pyrano[3,4-c]isoxazoles, also confirmed the efficacy of derivatives containing an o-chlorophenyl group at the 7-position (corresponding to the 5-position of the isoxazole), which showed high activity against wheat leaf rust and barley powdery mildew. nih.gov

The preliminary structure-activity relationship (SAR) for these fused isoxazoles suggests that the combination of a small, neutral substituent like a methyl group at the 3-position and a chlorophenyl group at the 5-position is essential for high fungicidal activity. tandfonline.com

Interactive Data Table: Fungicidal Activity of Furo[3,4-c]isoxazole Derivatives

| Compound ID (in study) | R1 Substituent (at position 5 of isoxazole) | R3 Substituent (at position 3 of isoxazole) | Target Pathogen | Activity (% Control @ 10 ppm) | Reference |

| IIb | 2-Chlorophenyl | Methyl | Rice Blast (Pyricularia oryzae) | ~50% | tandfonline.com |

| IId | 4-Chlorophenyl | Methyl | Cucumber Gray Mold (Botrytis cinerea) | ~50% | tandfonline.com |

| IIe | 3-Chlorophenyl | Methyl | Various | Lower than IIb and IId | tandfonline.com |

Future Research Directions and Perspectives for 5 2 Chlorophenyl Isoxazole

Exploration of Novel and Highly Efficient Synthetic Pathways

While classical methods for isoxazole (B147169) synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are well-established, the future direction for synthesizing 5-(2-chlorophenyl)isoxazole lies in the development of more efficient, atom-economical, and scalable methodologies. wikipedia.org

One-Pot and Multi-Component Reactions: Future synthetic strategies will likely focus on one-pot, multi-component reactions (MCRs) to construct the this compound core in a single step from simple, readily available starting materials. These approaches minimize waste, reduce reaction times, and simplify purification processes. For instance, a one-pot, five-component strategy has been successfully used for synthesizing other 3,5-disubstituted isoxazoles and could be adapted for this specific compound. mdpi.com

Flow Chemistry: The implementation of continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of isoxazole derivatives. Future research could focus on developing a continuous flow process for the synthesis of this compound, allowing for rapid optimization of reaction conditions and safer handling of potentially hazardous intermediates.

Energy-Efficient Methodologies: The use of microwave irradiation and ultrasound-assisted synthesis has already shown promise in accelerating the synthesis of isoxazole analogues. mdpi.combohrium.comresearchgate.netbenthamdirect.comresearchgate.net These techniques can significantly reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating methods. mdpi.combenthamdirect.comresearchgate.net Future work should systematically explore the application of these energy-efficient methods to the synthesis of this compound, optimizing parameters such as power, temperature, and reaction time. For example, ultrasound-assisted synthesis has been shown to improve yields by up to 35% in some cases. mdpi.com

| Synthetic Pathway | Key Advantages | Potential for this compound |

| One-Pot Multi-Component Reactions | High atom economy, reduced waste, simplified purification | Streamlined synthesis from simple precursors. |

| Flow Chemistry | Enhanced safety, scalability, and process control | Efficient and controlled large-scale production. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Accelerated and efficient synthesis protocols. bohrium.combenthamdirect.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, reduced impurities | Green and efficient synthesis with improved product quality. mdpi.com |

Development of Green and Sustainable Catalytic Systems

The principles of green chemistry are increasingly guiding synthetic strategies, and the future of this compound synthesis will heavily rely on the development of environmentally benign catalytic systems. bohrium.com

Heterogeneous Catalysts: A key area of future research is the use of recoverable and reusable heterogeneous catalysts. Catalysts such as silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO4/SiO2), Amberlyst 15, and copper nanoparticles supported on montmorillonite (B579905) MK-10 have been effectively used for the synthesis of other isoxazoles. organic-chemistry.orgresearchgate.net These solid-supported catalysts are easily separated from the reaction mixture, minimizing contamination of the final product and allowing for multiple catalytic cycles. bohrium.com

Metal-Free Catalysis: To circumvent the issues of cost, toxicity, and waste associated with metal catalysts, future research will explore metal-free catalytic systems. rsc.org Organocatalysts and iodine-based catalysts are promising alternatives for promoting the key cycloaddition reactions in isoxazole synthesis. nih.gov

Green Solvents: The replacement of volatile and hazardous organic solvents is a critical aspect of sustainable synthesis. Future studies should focus on utilizing green solvents such as water, ethanol, or ionic liquids for the synthesis of this compound. mdpi.com Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability.

| Catalytic System | Key Features | Sustainability Aspect |

| Heterogeneous Catalysts | Solid-supported, easily separable | Recyclable, minimizes waste and product contamination. bohrium.comorganic-chemistry.org |

| Metal-Free Catalysis | Avoids toxic and expensive metals | Reduced environmental impact and cost. rsc.org |

| Green Solvents (e.g., Water, Ethanol) | Environmentally benign, readily available | Safer reaction conditions, reduced pollution. mdpi.com |

Integrated Experimental and Computational Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis is a powerful strategy for the rational design of novel this compound derivatives with tailored properties.

Molecular Docking and Dynamics: For applications in drug discovery, molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and interaction modes of this compound derivatives with biological targets. pnrjournal.combonviewpress.comnih.govnih.govacs.org These computational tools can guide the design of new analogues with enhanced potency and selectivity, as has been demonstrated for other isoxazole-based inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. acs.orgnih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate reaction mechanisms, predict regioselectivity, and understand the electronic properties of this compound and its derivatives. tandfonline.com This fundamental understanding can aid in the optimization of synthetic routes and the design of molecules with specific electronic or optical properties.

De Novo Design: Advanced computational techniques, such as de novo design algorithms, can be used to generate novel molecular structures based on the this compound scaffold that are predicted to have high affinity for a particular biological target. nih.gov These computationally designed compounds can then be synthesized and evaluated experimentally, accelerating the discovery process.

| Computational Method | Application in Research | Benefit for this compound |

| Molecular Docking | Predicting ligand-protein binding interactions | Rational design of bioactive derivatives. pnrjournal.combonviewpress.comnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules | Understanding binding stability and conformational changes. acs.org |

| Quantum Chemical Calculations (DFT) | Elucidating reaction mechanisms and electronic properties | Optimizing synthesis and designing functional molecules. tandfonline.com |

| De Novo Design | Generating novel molecular structures | Accelerating the discovery of new lead compounds. nih.gov |

Expansion of Synthetic Applications into Emerging Fields of Chemical Science

While isoxazoles are well-established in medicinal chemistry, future research should aim to expand the applications of this compound into other emerging areas of chemical science.

Materials Science: The isoxazole ring is a versatile building block for the creation of novel functional materials. ingentaconnect.com Research could be directed towards synthesizing polymers or liquid crystals incorporating the this compound moiety to explore their optical, electronic, and thermal properties. Its use in dye-sensitized solar cells is another potential avenue for investigation. ingentaconnect.com

Agrochemicals: Isoxazole derivatives have shown significant potential as herbicides, fungicides, and insecticides. ingentaconnect.comicm.edu.plscilit.comresearchgate.netgoogle.com Future studies could involve the synthesis and screening of a library of compounds based on the this compound structure to identify new and effective crop protection agents.

Chemical Biology and Proteomics: The intrinsic photoreactivity of the isoxazole ring presents an exciting opportunity for its use as a photo-crosslinking agent in chemical biology and proteomics. wikipedia.orgbiorxiv.orgnih.gov Upon UV irradiation, the isoxazole ring can form covalent bonds with nearby biomolecules, enabling the identification of protein-ligand interactions and the mapping of binding sites. biorxiv.orgnih.gov This application could be a significant future research direction for this compound.

| Emerging Field | Potential Application of this compound | Research Focus |

| Materials Science | Component of functional polymers, liquid crystals, and dyes | Exploration of optical, electronic, and thermal properties. ingentaconnect.com |

| Agrochemicals | Development of new herbicides, fungicides, and insecticides | Synthesis and screening for crop protection activity. ingentaconnect.comicm.edu.plscilit.comresearchgate.netgoogle.com |

| Chemical Biology | Photo-crosslinking agent for studying biomolecular interactions | Identification of protein targets and binding sites. biorxiv.orgnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.